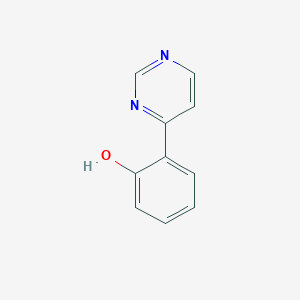

4-(2-Hydroxyphenyl)pyrimidine

Description

Overview of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical and Materials Science

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a fundamental building block in nature and synthetic chemistry. slideshare.netwikipedia.org Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) (vitamin B1), and a plethora of synthetic compounds with wide-ranging applications. wikipedia.orgresearchgate.net In contemporary chemical and materials science, the pyrimidine scaffold is highly valued for its versatile reactivity and its ability to participate in hydrogen bonding, complexation, and other molecular interactions. acs.org This has led to its incorporation into a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.nettandfonline.com The π-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic substitution, a characteristic that chemists exploit to create diverse derivatives. wikipedia.org

Significance of Hydroxyphenyl Moieties in Pyrimidine Scaffolds for Advanced Applications

The incorporation of a hydroxyphenyl moiety onto a pyrimidine scaffold introduces a new dimension of functionality. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility, crystal packing, and interaction with biological targets. ontosight.ainih.gov Furthermore, the phenolic hydroxyl group can be a site for further chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties. researchgate.net The presence of the 2-hydroxyphenyl group in particular can lead to interesting intramolecular interactions, such as hydrogen bonding with one of the pyrimidine nitrogen atoms, which can affect the molecule's conformation and photophysical properties. acs.org This has been explored in the development of fluorescent sensors and other advanced materials. acs.org

Scope and Relevance of Academic Research on 4-(2-Hydroxyphenyl)pyrimidine and its Analogues

Academic research on this compound and its analogues is driven by the quest for new molecules with novel properties and applications. Studies have explored their synthesis through various chemical reactions, including rearrangements of other heterocyclic systems. acs.org The investigation of their photophysical characteristics has revealed their potential as non-emissive compounds that can be rendered fluorescent through protonation, suggesting applications in sensing. acs.org Moreover, derivatives of this compound have been synthesized and investigated for their potential biological activities, including as antioxidants and antimicrobial agents. ijsrset.comthaiscience.info The versatility of this scaffold continues to inspire research into new synthetic methodologies and the exploration of its utility in medicinal chemistry and materials science. mdpi.comresearchgate.net

Research Findings on this compound and its Derivatives

Recent research has shed light on the synthesis and potential applications of this compound and its analogues.

One area of investigation involves the synthesis of complex derivatives. For instance, researchers have reported the synthesis of 3-[(2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)methylene]-5-phenylfuran-2(3H)-ones. mdpi.comresearchgate.net This was achieved by reacting 3-arylmethylidenefuran-2(3H)-ones with guanidine (B92328) carbonate, where the presence of a chromenone fragment in the starting material influenced the reaction pathway. mdpi.com The resulting compounds were characterized using various spectroscopic techniques, including ¹H-NMR, which showed characteristic signals for the hydroxyl, amino, and pyrimidine ring protons. mdpi.com

In another study, this compound was used as a starting material for the synthesis of a strigolactone mimic, highlighting its utility as a building block for creating biologically relevant molecules. researchgate.net Strigolactones are a class of plant hormones, and their mimics are of interest for agricultural applications. researchgate.net

The photophysical properties of 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines have also been a subject of study. acs.org These compounds were found to be generally non-emissive, a phenomenon attributed to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl groups to the pyrimidine nitrogen atoms. acs.org However, upon protonation with an acid, a significant enhancement in fluorescence was observed, demonstrating their potential as acidochromic materials. acs.org

Furthermore, the synthesis of various substituted pyrimidines bearing the 4-(2-hydroxyphenyl) moiety has been explored for their potential biological activities. For example, a series of 6-(3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl)-4-(2-hydroxyphenyl) pyrimidine-2(1H)-thiones were synthesized and screened for their antimicrobial activity. ijsrset.com Another study focused on the antioxidant potential of substituted hydroxylphenyl pyrimidine-2(1H) thiones. thaiscience.info

These research endeavors underscore the continued interest in this compound and its derivatives, driven by their versatile chemical nature and potential for a wide range of applications.

| Compound Name | CAS Registry Number |

| This compound | 1027572-46-8 |

| 3-[(2-Amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)methylene]-5-phenylfuran-2(3H)-one | Not Available |

| 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidine | Not Available |

| 6-(3-(5-Bromothiophen-2-Yl)-1-Phenyl-1H-Pyrazol-4-Yl)-4-(2-Hydroxyphenyl) Pyrimidine-2(1H)-Thione | Not Available |

| 3,4-dihydro-4-(2-hydroxyphenyl)pyrido[2,3-d]pyrimidin-2(1H)-one | Not Available |

| 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine | 1027572-46-8 |

| (2-hydroxyphenyl)-5-phenyl-6-(pyrrolidine-1-carbonyl)-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione | Not Available |

| 2,4-Bis-(2-hydroxybenzoyl)-6-(2-hydroxyphenyl)pyrimidine | Not Available |

| 2-Amino-4-(2'-hydroxyphenyl)-6-(4-methoxyphenyl)pyrimidine | Not Available |

| (4R)-4-(3-Hydroxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-ylmethanone | Not Available |

| 4-(2-hydroxyphenyl)-6-(4-hydroxyphenylpyrimidin)-2(1H)-one | Not Available |

| Ethyl 6-(2-hydroxyphenyl)-2-mercapto-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate | Not Available |

| 6-amino-7-hydroxy-4-(2- hydroxyphenyl)-4,6,dihydro[4,3-d]pyrimidine-2,5-(1H,3H)-dione | Not Available |

| 4-(4-chlorophenyl)-6-(2-hydroxyphenyl) pyrimidine-2(1H)-thione | Not Available |

| 4-(4-fluorophenyl)-3,4-dihydro-6-(2-hydroxyphenyl)pyrimidine-2(1H)-thione | Not Available |

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

2-pyrimidin-4-ylphenol |

InChI |

InChI=1S/C10H8N2O/c13-10-4-2-1-3-8(10)9-5-6-11-7-12-9/h1-7,13H |

InChI Key |

UDUWYJGSUFJJLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=NC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Hydroxyphenylpyrimidines

Strategic Approaches for the Synthesis of 4-(2-Hydroxyphenyl)pyrimidine and Derivatives

The synthesis of the this compound scaffold can be achieved through a variety of strategic approaches, ranging from classical condensation reactions to modern catalytic methods. These strategies offer different advantages in terms of efficiency, atom economy, and environmental impact.

One-Pot Multicomponent Reaction Protocols

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecules like hydroxyphenylpyrimidines from simple starting materials in a single synthetic operation. researchgate.netacs.org These reactions are characterized by their operational simplicity, reduction of waste, and the ability to generate molecular diversity. researchgate.netsioc-journal.cn

A notable example involves the synthesis of 7-(2-Hydroxyphenyl)-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile. This is achieved through a one-pot, three-component reaction of 3-cyanoacetyl indole, 1H-tetrazole-5-amine, and appropriate aldehydes in the presence of a catalytic amount of triethylamine (B128534) in dimethylformamide (DMF). mdpi.com The reaction proceeds by refluxing the mixture at 120 °C for approximately 10 hours, with the product crystallizing upon cooling. mdpi.com

| Reactants | Catalyst/Solvent | Product | Yield | Reference |

| 3-Cyanoacetyl indole, 1H-tetrazole-5-amine, 2-hydroxybenzaldehyde | Et3N/DMF | 7-(2-Hydroxyphenyl)-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile | 67% | mdpi.com |

Another MCR approach for synthesizing pyrimidine (B1678525) derivatives involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a binucleophilic reagent (such as guanidine (B92328) or urea) under various catalytic conditions. researchgate.net For instance, the synthesis of aryl-substituted dihydropyrimidone derivatives has been achieved using a greener approach with citrus extract as a catalyst. pjoes.com

Condensation Reactions Utilizing N,N-Binucleophilic Reagents (e.g., Guanidine, Thiourea)

The condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with N,N-binucleophilic reagents like guanidine and thiourea (B124793) is a classical and widely used method for constructing the pyrimidine ring. jocpr.comthieme-connect.de This approach is versatile, allowing for the introduction of various substituents onto the pyrimidine core.

For example, the reaction of (E)-1-(7-hydroxy-2,2-dimethylchroman-6-yl)-3-(4-substituted-phenyl)prop-2-en-1-one with guanidine hydrochloride in the presence of potassium t-butoxide yields 6-(6-(4-substitutedphenyl)-2-aminopyrimidin-4-yl)-2,2-dimethylchroman-7-ol. jocpr.com Similarly, the reaction of 3-arylmethylidenefuran-2(3H)-ones with guanidine carbonate can lead to the formation of 3-[(2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)methylene]-5-phenylfuran-2(3H)-ones. mdpi.comnih.gov This reaction's outcome is dependent on the nature of the substituent on the furanone ring. mdpi.comnih.gov

The interaction of 3-arylmethylidenefuran-2(3H)-ones with thiourea in a basic medium can produce 5-(2-oxo-2-phenylethyl)-6-aryl-2-thioxotetrahydropyrimidine-4(1H)-ones. nih.gov

| 1,3-Dicarbonyl Precursor | Binucleophile | Product | Reference |

| (E)-1-(7-hydroxy-2,2-dimethylchroman-6-yl)-3-p-tolylprop-2-en-1-one | Guanidine hydrochloride | 6-(6-(4-tolyl)-2-aminopyrimidin-4-yl)-2,2-dimethylchroman-7-ol | jocpr.com |

| 3-(Arylmethylidene)furan-2(3H)-one | Guanidine carbonate | 3-[(2-Amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)methylene]-5-phenylfuran-2(3H)-one | mdpi.comnih.gov |

| 5-Aryl-3-arylmethylidenefuran-2(3H)-one | Thiourea | 5-(2-oxo-2-phenylethyl)-6-aryl-2-thioxotetrahydropyrimidine-4(1H)-one | nih.gov |

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Reactions)

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as powerful tools for the synthesis of aryl-substituted pyrimidines. libretexts.orgresearchgate.net This reaction typically involves the coupling of a halogenated pyrimidine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com

The Suzuki-Miyaura coupling offers high functional group tolerance and allows for the formation of C-C bonds with high efficiency and selectivity. mdpi.com For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst to afford 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines. mdpi.com The reaction conditions, including the choice of base and solvent, can significantly influence the yield. mdpi.com Good yields have been reported using K₃PO₄ as the base and 1,4-dioxane (B91453) as the solvent. mdpi.com

The synthesis of 4,4'-(pyrimidine-4,6-diyl)diphenol has been achieved through the Suzuki-Miyaura coupling of 4,6-dichloropyrimidine (B16783) with p-methoxyphenylboronic acid, followed by a demethylation step. researchgate.net

| Halogenated Pyrimidine | Boronic Acid | Catalyst/Base/Solvent | Product | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄/K₃PO₄/1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |

| 4,6-dichloropyrimidine | p-methoxyphenylboronic acid | Palladium catalyst | 4,4'-(pyrimidine-4,6-diyl)diphenol (after demethylation) | researchgate.net |

Acceptor-less Dehydrogenative Coupling (ADC) Strategies

Acceptor-less dehydrogenative coupling (ADC) represents a sustainable and atom-economical synthetic strategy that avoids the use of stoichiometric oxidants. acs.orgbohrium.com In these reactions, alcohols are oxidized in situ to aldehydes, which then undergo condensation with other reactants, with hydrogen gas and water as the only byproducts. acs.org

Ruthenium and palladium complexes have proven to be effective catalysts for the ADC synthesis of pyrimidines. acs.orgbohrium.com A ruthenium hydrido chloride complex supported by a P^N ligand catalyzes the one-pot synthesis of luminescent pyrimidines from benzamidines and alcohols. acs.orgacs.org Similarly, palladium(II) pincer complexes have been employed for the synthesis of a wide range of substituted pyrimidines from amidines, benzyl (B1604629) alcohols, and ketones. bohrium.com Nickel(II)-NNS pincer-type complexes have also been utilized for the synthesis of 4-aminopyrimidine-5-carbonitrile (B127032) derivatives from alcohols, malononitrile, and guanidine or benzamidine. nih.gov

| Catalyst | Reactants | Product | Reference |

| Ruthenium hydrido chloride complex | Benzamidines, Alcohols | Luminescent pyrimidines | acs.orgacs.org |

| Pd(II) pincer complexes | Amidines, Benzyl alcohols, Ketones | Substituted pyrimidines | bohrium.com |

| Ni(II)-NNS pincer complexes | Alcohols, Malononitrile, Guanidine/Benzamidine | 4-Aminopyrimidine-5-carbonitrile derivatives | nih.gov |

Greener Chemistry Methodologies (e.g., Microwave-Assisted Synthesis, Mechanochemistry, Aqueous Media)

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. ijpsr.comresearchgate.net Greener chemistry approaches such as microwave-assisted synthesis, mechanochemistry, and the use of aqueous media have been successfully applied to the synthesis of pyrimidine derivatives, including those with a hydroxyphenyl substituent. ijpsr.comresearchgate.net

Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netacs.org For example, the synthesis of 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester has been achieved with high efficiency using microwave irradiation. ijpsr.com

Mechanochemistry, or reactions conducted by grinding solids together (often with a minimal amount of liquid), offers a solvent-free alternative for synthesis. ijpsr.com This method has also been successfully employed for the synthesis of the aforementioned tetrahydropyrimidine (B8763341) derivative. ijpsr.com

The use of water as a solvent is highly desirable from a green chemistry perspective. acs.org One-pot synthesis of pyrimidine derivatives has been achieved in aqueous media, often without the need for a catalyst. acs.orgderpharmachemica.com For instance, the synthesis of 3-(4-hydroxyphenyl)-2-(5-(4-nitrophenyl)-2,4,6,8-tetraoxo-1,2,3,4,6,7,8,9-octahydropyrido[2,3-d:6,5-d']dipyrimidin-10(5H)-yl)propanoic acid was accomplished by reacting L-tyrosine with barbituric acid and 4-nitrobenzaldehyde (B150856) in water. acs.org

| Green Method | Reactants | Product | Reference |

| Microwave-assisted synthesis | 4-hydroxybenzaldehyde, ethyl acetoacetate, urea | 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | ijpsr.com |

| Mechanochemistry | 4-hydroxybenzaldehyde, ethyl acetoacetate, urea | 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | ijpsr.com |

| Aqueous media | L-tyrosine, barbituric acid, 4-nitrobenzaldehyde | 3-(4-Hydroxyphenyl)-2-(5-(4-nitrophenyl)-2,4,6,8-tetraoxo-1,2,3,4,6,7,8,9-octahydropyrido[2,3-d:6,5-d']dipyrimidin-10(5H)-yl)propanoic acid | acs.org |

Regioselectivity and Stereoselectivity in Pyrimidine Ring Formation

The formation of the pyrimidine ring, especially when dealing with unsymmetrical precursors, often raises questions of regioselectivity and stereoselectivity.

Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the context of pyrimidine synthesis, this often relates to the position of substituents on the pyrimidine ring. For example, in the palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines, a high degree of regioselectivity is observed, strongly favoring the formation of the C4-aminated isomer over the C2-isomer. acs.org This selectivity is influenced by both electronic and steric factors of the substituents on the pyrimidine ring and the nature of the amine. acs.org

The synthesis of C3-hydroxyarylated pyrazoles through the reaction of pyrazole (B372694) N-oxides with arynes also demonstrates regioselectivity, which is crucial for obtaining the desired isomer for further synthetic transformations. scholaris.ca

Stereoselectivity pertains to the preferential formation of one stereoisomer over others. In pyrimidine chemistry, this is particularly relevant when chiral centers are present or formed during the reaction. For instance, the prebiotic synthesis of purine (B94841) and noncanonical pyrimidine nucleotides from nucleobases and phosphorylated carbohydrates has been shown to be stereoselective, yielding only the β-anomer of the nucleotides. pnas.orgnih.gov

The modification of a cytosine base with an acetyl group has been shown to induce stereoselectivity in the formation of cyclobutane (B1203170) pyrimidine dimers upon photoirradiation, favoring the trans-syn isomer. oup.com Furthermore, the ring expansion of tetrahydropyrimidines with nucleophiles to form 1,3-diazepines can proceed with high diastereoselectivity, depending on the nucleophile and reaction conditions. mdpi.com

| Reaction | Selectivity Type | Outcome | Reference |

| Pd-catalyzed amination of 6-aryl-2,4-dichloropyrimidine | Regioselective | Preferential formation of the C4-isomer | acs.org |

| Prebiotic nucleotide synthesis | Stereoselective | Formation of only the β-anomer | pnas.orgnih.gov |

| Photosensitized cycloaddition of N-acetylated cytosine | Stereoselective | Formation of the trans-syn cyclobutane pyrimidine dimer | oup.com |

| Ring expansion of tetrahydropyrimidines | Diastereoselective | Formation of specific diastereomers of 1,3-diazepines | mdpi.com |

Control of Isomer Formation in Synthetic Pathways

The synthesis of hydroxyphenylpyrimidines often involves the condensation of a 1,3-dicarbonyl compound with an amidine or related N-C-N fragment. bu.edu.eg However, the use of unsymmetrical precursors can lead to the formation of constitutional isomers. The regioselectivity of these reactions is influenced by several factors, including the reaction conditions and the nature of the reactants.

Computational studies, such as those using AM1 calculations, can help predict the electronic charge density on the nitrogen atoms of the pyrimidine ring, providing insight into the likely site of reaction and aiding in the prediction of the major isomer formed. sciforum.net

Derivatization and Functionalization of the Hydroxyphenylpyrimidine Scaffold

The this compound core is a versatile platform for further chemical modification, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Substituent Effects on Reaction Pathways and Product Yields

The nature and position of substituents on the hydroxyphenylpyrimidine scaffold can significantly influence the course of subsequent reactions and the final product yields. Electron-donating or electron-withdrawing groups can alter the electron density of the pyrimidine and phenyl rings, affecting their reactivity towards electrophiles and nucleophiles.

For example, in the Suzuki-Miyaura cross-coupling reactions used to synthesize triarylpyrimidines, the electronic properties of the substituents play a crucial role. When a substrate containing a carbazolyl group, a strong electron-donor, was treated with 2-hydroxyphenylboronic acid, no reaction was observed at 100 °C. semanticscholar.orgnih.gov This is likely due to the increased electron density on the pyrimidine ring, which hinders the oxidative addition of the palladium catalyst to the C-Cl bond. semanticscholar.orgnih.gov A higher temperature of 140 °C was required to achieve a moderate yield when using 4-hydroxyphenyl boronic acid. semanticscholar.orgnih.gov

These substituent effects are critical considerations in the design of synthetic routes for functionalized hydroxyphenylpyrimidines, as they can dictate the feasibility of a reaction and the efficiency of product formation. The introduction of various substituents can also be used to fine-tune the physicochemical properties of the resulting molecules. rsc.org

Synthesis of Fused Pyrimidine Systems

The hydroxyphenylpyrimidine scaffold serves as a valuable starting material for the synthesis of a variety of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. jchr.orgniscpr.res.in These reactions typically involve the cyclization of a functionalized pyrimidine derivative.

Pyrimido[1,2-a]pyrimidines: These bicyclic systems can be synthesized through various methods, including the condensation of 2-aminopyrimidine (B69317) with aromatic aldehydes and active methylene reagents, often facilitated by microwave irradiation. rsc.org Another approach involves the reaction of 2-amino-1,4-dihydropyrimidines with reagents like 3-formylchromone or diethyl (ethoxymethylene)malonate. sciforum.net The regioselectivity of these cyclization reactions is a key aspect, with studies showing that specific isomers are preferentially formed. sciforum.net

Thiazolo[3,2-a]pyrimidines: This class of fused heterocycles can be prepared through several synthetic strategies. One common method involves the reaction of a pyrimidine-2-thione derivative with an α-halo ketone or a related bifunctional electrophile. For instance, new thiazolo[3,2-a]pyrimidine derivatives containing a pyrazole group have been synthesized via Knoevenagel condensation reactions. researchgate.net Another approach involves a one-pot, three-component reaction of a thiazole-2-amine, acetylacetone, and an aromatic aldehyde. researchgate.net The synthesis of these compounds can be highly regioselective. rsc.org

Pyrido[d]pyrimidines: The synthesis of pyrido[2,3-d]pyrimidines often starts from an appropriately substituted 4-aminopyrimidine. jocpr.com The pyridine (B92270) ring can be constructed by reacting the aminopyrimidine with various carbon sources, such as 1,3-dicarbonyl compounds, dimethyl acetylenedicarboxylate, or through multi-component reactions. jocpr.com The reactivity of the pyrimidine ring towards electrophilic substitution is enhanced by the presence of electron-donating groups. jocpr.com Other isomers, such as pyrido[4,3-d]pyrimidines, have also been synthesized from pyridine and pyrimidine precursors. rsc.org

Incorporation of Extended π-Conjugated Systems

Introducing extended π-conjugated systems, such as arylvinyl or arylvinylnaphthalene moieties, onto the hydroxyphenylpyrimidine scaffold is a strategy to modulate the electronic and photophysical properties of the resulting molecules. These modifications are often pursued for applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs).

A common method for introducing these groups is the Knoevenagel condensation of a methyl-substituted pyrimidine with an appropriate aromatic aldehyde. acs.org This reaction selectively forms the E-configured double bond, as confirmed by 1H NMR spectroscopy showing a characteristic coupling constant of approximately 16 Hz for the vinylic protons. semanticscholar.orgacs.org

For example, 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines have been synthesized from 2,4-dichloro-6-methylpyrimidine. The synthesis involves an initial Suzuki–Miyaura cross-coupling with 2-hydroxyphenylboronic acid, followed by a Knoevenagel condensation with an aromatic aldehyde. acs.org The incorporation of these arylvinyl groups can significantly impact the molecule's fluorescence properties. nih.gov While the parent hydroxyphenylpyrimidines are often non-emissive due to excited-state intramolecular proton transfer (ESIPT), the addition of these extended conjugated systems, in combination with other modifications like boron chelation, can restore and tune the fluorescence, covering a wide range of the optical spectrum from blue to red. acs.orgnih.gov

Mechanistic Investigations of Pyrimidine Synthesis Reactions

Understanding the reaction mechanisms underlying pyrimidine synthesis is crucial for optimizing reaction conditions, controlling product formation, and designing new synthetic routes. A variety of experimental and computational techniques are employed to elucidate these mechanisms.

The most common and widely used method for constructing a pyrimidine ring is the condensation of a three-carbon fragment with an N-C-N fragment like an amidine, urea, or guanidine. bu.edu.eg The reaction of carbonyl compounds with amidines can proceed through a TEMPO-complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence. rsc.org Another approach involves a [3+3] annulation of amidines with α,β-unsaturated ketones to form a dihydropyrimidine (B8664642) intermediate, which is then oxidized to the pyrimidine. rsc.org

Computational methods, such as Density Functional Theory (DFT) and its time-dependent counterpart (TD-DFT), are powerful tools for gaining insight into reaction mechanisms and the photophysical processes of the resulting molecules. semanticscholar.org These calculations can rationalize experimental observations, such as the absence of emission in some 2-(2′-hydroxyphenyl)pyrimidines due to a rapid ESIPT process that leads to a non-radiative deactivation pathway. semanticscholar.orgnih.gov DFT calculations can also predict the localization of HOMO and LUMO molecular orbitals, helping to understand the electronic transitions and the effects of substituents on the photophysical properties. semanticscholar.org

Mechanistic studies have also been conducted on the regioselective synthesis of related heterocyclic systems, such as the formation of 2- and 3-(2-hydroxyaryl)pyridines from the reaction of benzynes with pyridine N-oxides, where reaction conditions were found to control the regioselectivity. rsc.org

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Structural Confirmation of Hydroxyphenylpyrimidines

While specific experimental data for 4-(2-Hydroxyphenyl)pyrimidine is not widely published, its spectroscopic characteristics can be reliably predicted based on the well-established principles of NMR, IR/Raman, and mass spectrometry, supported by data from analogous compounds.

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. Although specific spectra for this compound are not available in the cited literature, a detailed prediction of its ¹H and ¹³C NMR spectra can be made.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrimidine (B1678525) ring, the hydroxyphenyl ring, and the phenolic proton. The pyrimidine protons (H-2, H-5, and H-6) would appear as a characteristic set of doublets and a triplet, significantly downfield due to the electron-withdrawing nature of the nitrogen atoms. The four protons of the ortho-substituted hydroxyphenyl ring would produce a complex multiplet pattern in the aromatic region. The phenolic hydroxyl proton is expected to appear as a broad singlet, the chemical shift of which would be sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The molecule is expected to exhibit 10 distinct signals in the ¹³C NMR spectrum, corresponding to the 10 unique carbon atoms. The carbons of the pyrimidine ring would be observed at the lower end of the aromatic region, with their chemical shifts influenced by the adjacent nitrogen atoms. The carbons of the hydroxyphenyl ring would appear in the typical aromatic range, with the carbon atom bonded to the hydroxyl group (C-2') showing a characteristic downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.8 - 9.2 | d | 158 - 162 |

| H-5 | 7.3 - 7.6 | dd | 118 - 122 |

| H-6 | 8.5 - 8.8 | d | 155 - 159 |

| H-3' | 6.9 - 7.2 | m | 115 - 119 |

| H-4' | 7.2 - 7.5 | m | 130 - 134 |

| H-5' | 6.8 - 7.1 | m | 120 - 124 |

| H-6' | 7.5 - 7.8 | m | 128 - 132 |

| -OH | 9.0 - 11.0 | br s | - |

| C-4 | - | - | 163 - 167 |

| C-1' | - | - | 125 - 129 |

| C-2' | - | - | 154 - 158 |

Vibrational spectroscopy provides critical information about the functional groups present in a molecule. vandanapublications.comvandanapublications.com IR and Raman spectra are complementary, with IR spectroscopy being more sensitive to vibrations involving a change in dipole moment (e.g., polar bonds) and Raman spectroscopy being more sensitive to vibrations involving a change in polarizability (e.g., symmetric and non-polar bonds). vandanapublications.com

For this compound, the IR spectrum is expected to be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic group, likely broadened by hydrogen bonding. The region between 3000-3100 cm⁻¹ would contain multiple sharp, weaker bands corresponding to aromatic C-H stretching vibrations. The fingerprint region (below 1650 cm⁻¹) would be complex, featuring strong bands for C=C and C=N stretching vibrations of the pyrimidine and phenyl rings between 1400-1620 cm⁻¹. A distinct band for C-O stretching is anticipated around 1200-1260 cm⁻¹.

The Raman spectrum would also clearly show the aromatic C-H stretching modes and the ring stretching vibrations, which are often strong and sharp in Raman scattering.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | IR | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium-Weak, Sharp |

| C=N / C=C Ring Stretch | IR, Raman | 1400 - 1620 | Strong to Medium |

| C-O Stretch | IR | 1200 - 1260 | Strong |

| Aromatic C-H Out-of-Plane Bend | IR | 750 - 900 | Strong |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₀H₈N₂O), the calculated exact mass is 172.0637 amu. The high-resolution mass spectrum should show a molecular ion peak (M⁺˙) at this m/z value.

The fragmentation pattern under electron ionization (EI) can be predicted to follow several logical pathways based on the fragmentation of other pyrimidine derivatives. iosrjournals.orgsapub.org Common fragmentation routes would likely include:

Loss of CO: A retro-Diels-Alder-type rearrangement could facilitate the loss of a carbon monoxide molecule, leading to a fragment ion at m/z 144.

Loss of HCN: Cleavage of the pyrimidine ring could result in the elimination of a neutral hydrogen cyanide molecule, yielding an ion at m/z 145.

Ring Cleavage: Scission of the bond connecting the two rings could produce fragments corresponding to the pyrimidinyl cation (C₄H₃N₂⁺, m/z 79) or the hydroxyphenyl cation (C₆H₅O⁺, m/z 93).

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Proposed Neutral Loss |

| 172 | [C₁₀H₈N₂O]⁺˙ | (Molecular Ion) |

| 145 | [C₉H₇NO]⁺˙ | HCN |

| 144 | [C₉H₈N₂]⁺˙ | CO |

| 93 | [C₆H₅O]⁺ | C₄H₃N₂˙ |

| 79 | [C₄H₃N₂]⁺ | C₆H₅O˙ |

X-ray Diffraction Analysis for Solid-State Molecular Structures

X-ray diffraction of single crystals provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Determination of Crystal Systems and Molecular Packing

Molecules with such features often crystallize in common space groups (e.g., monoclinic P2₁/c or orthorhombic P2₁2₁2₁) and adopt packing arrangements that maximize intermolecular forces. nih.govredalyc.org The packing would likely be dominated by hydrogen bonding and π-π stacking interactions, leading to the formation of well-ordered supramolecular architectures such as chains, sheets, or herringbone motifs. nih.govredalyc.org

Analysis of Inter- and Intramolecular Interactions in Crystalline Phases

The solid-state structure of this compound would be stabilized by a network of non-covalent interactions.

Intermolecular Hydrogen Bonding: The most significant interaction is predicted to be a strong intermolecular hydrogen bond between the phenolic hydroxyl (-OH) group of one molecule and one of the electron-rich nitrogen atoms of the pyrimidine ring of an adjacent molecule (O-H···N). redalyc.org This type of interaction is a primary driver in the crystal packing of many similar heterocyclic compounds and would likely direct the formation of hydrogen-bonded chains or dimers.

π-π Stacking Interactions: The presence of two aromatic rings facilitates π-π stacking. Neighboring molecules are expected to arrange in a parallel-displaced or T-shaped manner to maximize attractive forces between their electron clouds. The centroid-to-centroid distances for such interactions typically fall in the range of 3.5 to 4.0 Å. nih.gov

Unlike its isomer, 2-(2'-hydroxyphenyl)pyrimidine, where an intramolecular O-H···N hydrogen bond is possible and observed, the geometry of the 4-substituted isomer precludes this, making intermolecular hydrogen bonding the dominant directional force in its crystal packing. nih.govnih.gov

Correlation of Spectroscopic Data with Predicted Molecular Structure and Conformation

The spectroscopic data strongly supports a planar or near-planar conformation for this compound, stabilized by an intramolecular hydrogen bond.

Molecular Structure : The molecule consists of a pyrimidine ring linked to a 2-hydroxyphenyl group at the C-4 position. The presence of the hydroxyl group at the ortho position of the phenyl ring is crucial for its conformational preference.

Conformation and Hydrogen Bonding : Theoretical studies and X-ray crystallographic data of analogous compounds, such as 2-(2'-hydroxyphenyl)pyrimidines, reveal a significant conformational feature: the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and one of the nitrogen atoms of the pyrimidine ring (likely N-1). nih.govmdpi.com This interaction is evidenced in the ¹H NMR by the significant downfield shift of the OH proton and in the IR spectrum by the broadness of the O-H stretching band. nih.govripublication.com

Planarity : This intramolecular hydrogen bond creates a stable six-membered ring-like structure (S(6) motif), which locks the molecule into a predominantly planar conformation. researchgate.net While some minor twisting between the phenyl and pyrimidine rings is possible, computational geometry optimization studies on similar structures suggest a low dihedral angle between the two rings. mdpi.com This planarity enhances the π-electron delocalization across the entire molecule, which influences its electronic properties, as would be observed in its UV-Vis spectrum. Studies on related compounds show that protonation of the pyrimidine ring can inhibit this planarity and the associated electronic phenomena. nih.govacs.org

Photophysical Properties and Excited State Phenomena

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of 4-(2-Hydroxyphenyl)pyrimidine Analogues

The absorption of UV-Vis light by these compounds initiates the electronic transitions that are fundamental to their photophysical behavior.

Analogues of this compound typically display absorption maxima in the UV or visible regions of the electromagnetic spectrum. nih.gov These absorptions are attributed to π-π* and n-π* electronic transitions within the molecule. innovareacademics.in For instance, in a dichloromethane (B109758) solution, various 2-(2′-hydroxyphenyl)pyrimidine derivatives show absorption maxima that can be influenced by the molecular structure. nih.govacs.org Theoretical calculations, such as those using density functional theory (DFT), have been employed to predict and understand these vertical electronic transitions. nih.govacs.org The lowest energy transition is often a HOMO → LUMO transition with charge-transfer characteristics. nih.govacs.org In some cases, multiple absorption bands are observed at higher energies. nih.gov For example, a series of 2-(2′-hydroxyphenyl)pyrimidines exhibited absorption maxima experiencing a red shift as the electron donor strength of substituents increased. nih.govsemanticscholar.org

The absorption bands in some 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines are attributed to intramolecular charge transfer (ICT) transitions from the donor aryl groups to the acceptor pyrimidine (B1678525) moiety through the double bond. acs.org

Table 1: Experimental and Calculated UV-Vis Absorption Data for selected this compound Analogues

| Compound | Solvent | Experimental λmax (nm) | Calculated λvert (nm) | Reference |

| 4a | CH2Cl2 | 468 | 450 | nih.gov |

| 4aH+-(1) | CH2Cl2 | 468 | 450 | acs.org |

| 4aH+-(2) | CH2Cl2 | 425 | - | acs.org |

| 6a | CH2Cl2 | 395 | 359 | nih.gov |

| 6aH+-(1) | CH2Cl2 | 395 | 359 | acs.org |

| 6aH+-(2) | CH2Cl2 | 342 | - | acs.org |

| 4d | CH2Cl2 | 371, 384 | - | acs.org |

| 4e | CH2Cl2 | 373, 390 | - | acs.org |

| 6c | CH2Cl2 | 325 | - | acs.org |

| 6d | CH2Cl2 | 333 | - | acs.org |

| 6e | CH2Cl2 | 331 | - | acs.org |

| 1 | CH2Cl2 | 322.0 | - | mdpi.com |

| 4 | CH2Cl2 | 327.4 | - | mdpi.com |

| 3 | CH2Cl2 | 447 | - | researchgate.net |

| 5 | CH2Cl2 | 447 | - | researchgate.net |

| 6 | CH2Cl2 | 399 | - | researchgate.net |

| Compound 1 | Methanol | - | - | japsonline.com |

| Compound 2 | Methanol | - | - | japsonline.com |

| Compound 3 | Methanol | - | - | japsonline.com |

| 1a | - | - | - | acs.org |

| 3a | - | - | - | acs.org |

| 4a-4c | aq. NaOH | - | - | acs.org |

| 4d, 4e | aq. NaOH | - | - | acs.org |

| 5c | - | - | - | acs.org |

| 6a-6e | - | - | - | acs.org |

| 2a, 2c | aq. NaOH | - | - | nih.gov |

| 2b | - | - | - | nih.gov |

| 4a | - | - | - | nih.gov |

| 6 | - | - | - | nih.gov |

| HL1 | - | - | - | researchgate.net |

| HL2 | - | - | - | researchgate.net |

| LOH,OH | MeCN | - | - | mdpi.com |

| LH,OH | MeCN | - | - | mdpi.com |

| AHPIP-c | Various | - | - | acs.org |

| AMPIP-c | Various | - | - | acs.org |

| APIP-c | Various | - | - | acs.org |

| (I) | - | 235.61 | - | nih.gov |

| (IV) | - | 236.85, 243 | - | nih.gov |

| APDM Ligand | Ethanol | 286-301 | - | innovareacademics.in |

Note: This table is interactive. You can sort and filter the data by clicking on the column headers.

Substituents on the pyrimidine and phenyl rings significantly modulate the absorption properties of these compounds. mdpi.com

Electron-donating groups: Increasing the electron-donating strength of substituents generally leads to a bathochromic (red) shift in the absorption maxima. nih.govsemanticscholar.org This is because electron-donating groups increase the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap.

Electron-withdrawing groups: Conversely, electron-withdrawing groups can cause a hypsochromic (blue) shift, although in some systems, both electron-donating and electron-withdrawing substituents have been observed to cause a bathochromic shift. mdpi.com

π-Conjugation: Extending the π-conjugated system, for instance by introducing arylvinylene groups, also results in a red-shift of the absorption bands. acs.org This extension of conjugation lowers the energy of the π* orbitals, thus decreasing the energy required for the π-π* transition. Boron chelation in some analogues enhances π-conjugation, leading to a red-shift in absorption. acs.org

Photoluminescence Spectroscopy

Following excitation, these molecules can relax to the ground state via radiative pathways, namely fluorescence and phosphorescence.

Many 2-(2′-hydroxyphenyl)pyrimidine derivatives are non-fluorescent or exhibit very weak luminescence in both solution and the solid state. nih.govresearchgate.net This lack of emission is often attributed to a rapid ESIPT process, where a proton is transferred from the hydroxyl group to a nitrogen atom on the pyrimidine ring. nih.govresearchgate.net The resulting keto tautomer then deactivates through a non-radiative pathway. nih.govresearchgate.net

However, fluorescence can be "switched on" by inhibiting the ESIPT process. nih.govresearchgate.net This can be achieved through protonation of the pyrimidine ring with an acid, which prevents the intramolecular proton transfer. nih.govresearchgate.net The resulting protonated species are often fluorescent. nih.govacs.org

In some cases, dual emission consisting of both fluorescence and phosphorescence has been observed, particularly in the solid state. acs.orgnih.gov Phosphorescence may originate from the enol form, while fluorescence arises from the keto form created after ESIPT. acs.org For certain pyrimidine derivatives, the primary emission pathway is T1 → S0 phosphorescence. mdpi.comresearchgate.net

The emission color of these compounds can be tuned by modifying the substituents, covering a wide range of the visible spectrum from blue to red. acs.orgacs.org

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For many this compound analogues that undergo efficient ESIPT, the quantum yields are very low or negligible. nih.govsemanticscholar.org However, for derivatives where ESIPT is suppressed or for their boron complexes, significant quantum yields have been reported. acs.orgacs.org

For example, certain boron complexes of 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines exhibit fluorescence quantum yields as high as 61% in solution. acs.org The quantum yield can also be influenced by the solvent and the physical state (solution vs. solid). acs.org For instance, a drop in quantum yield has been observed when moving from solution to the solid state, potentially due to π-π stacking interactions. acs.org

Table 2: Fluorescence Quantum Yields (ΦF) for selected this compound Analogues

| Compound | Solvent/State | ΦF | Reference |

| 4b (boron complex) | CH2Cl2 | 0.44 | acs.org |

| 4e (boron complex) | CH2Cl2 | 0.61 | acs.org |

| 4e (boron complex) | Solid | 0.02 | acs.org |

| 4a (protonated) | CH2Cl2 + TFA | 0.11 | acs.org |

| 6a (protonated) | CH2Cl2 + TFA | 0.34 | acs.org |

| 4d | CH2Cl2 | 0.08 | acs.org |

| 4e | CH2Cl2 | 0.11 | acs.org |

| 6c | CH2Cl2 | <0.01 | acs.org |

| HLH | - | low | nih.gov |

| [Zn2LH2Cl2] | - | ~0.20 | nih.gov |

| (H2LH)4[ZnCl4]2·3H2O | - | ~0.20 | nih.gov |

Note: This table is interactive. You can sort and filter the data by clicking on the column headers.

The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima. A large Stokes shift is a characteristic feature of molecules undergoing significant structural or electronic rearrangement in the excited state, such as ESIPT. semanticscholar.org

For this compound analogues that exhibit ESIPT, a large Stokes shift is typically observed because the emission occurs from the structurally different keto tautomer. acs.org Even in cases where ESIPT is inhibited, such as in their boron complexes, significant Stokes shifts can still occur, which is indicative of charge transfer character in the excited state. acs.org The magnitude of the Stokes shift can be influenced by solvent polarity, with more polar solvents often leading to larger shifts. researchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Hydroxyphenylpyrimidines

The phenomenon of ESIPT is a fundamental process in the photophysics of many hydroxyphenyl-substituted heterocyclic compounds, including this compound. This process involves the transfer of a proton within the same molecule upon electronic excitation, leading to distinct excited-state species with unique properties.

Protonation Effects on ESIPT Inhibition and Luminescence Switching (Acidochromism)

The ESIPT process in hydroxyphenylpyrimidines can be externally controlled by altering the pH of the environment, a phenomenon known as acidochromism. The addition of an acid, such as trifluoroacetic acid (TFA), leads to the protonation of one of the nitrogen atoms in the pyrimidine ring. nih.govacs.orgacs.org This protonated nitrogen can no longer function as an acceptor for the phenolic proton, which effectively inhibits or blocks the ESIPT pathway. nih.govacs.org

By preventing the formation of the excited-state keto tautomer, the primary non-radiative deactivation channel is shut down. acs.orgresearchgate.net This inhibition causes a dramatic change in the photophysical properties of the compound, leading to a "switched-on" state of luminescence. nih.govacs.org This reversible, acid-induced enhancement of fluorescence is a clear demonstration of luminescence switching. nih.govacs.orgnih.govacs.org The ability to modulate emission with pH makes these compounds promising candidates for applications such as solid-state acid-base vapor sensors and anticounterfeiting materials. nih.govacs.orgnih.govacs.org

Table 1: Protonation-Induced Fluorescence Switching in a Representative Hydroxyphenylpyrimidine Derivative

| Condition | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Observation |

| Neutral (in CH₂Cl₂) | 350 | - | ~0 | Non-fluorescent |

| Acidic (with TFA) | 467 | 550 | > 0.8 | Strong green-yellow fluorescence |

Data is representative for analogous 2-(2′-hydroxyphenyl)pyrimidine systems as detailed in source nih.govacs.org.

Keto-Enol Tautomerism and its Role in Excited-State Deactivation

Hydroxyphenylpyrimidines exist in an enol tautomeric form in their electronic ground state. nih.govacs.org Upon absorption of a photon, the molecule is promoted to an excited state, where an ultrafast proton transfer (with rates approaching 10¹³ s⁻¹) occurs, converting the excited enol form to an excited keto tautomer. acs.org This keto tautomer possesses a significantly different geometric and electronic structure compared to the enol form. nih.govacs.org

A defining characteristic of many hydroxyphenylpyrimidines is their lack of significant fluorescence in both solution and the solid state. nih.govnih.govacs.org This quenching of emission is a direct consequence of the ESIPT mechanism. acs.org The excited keto tautomer provides an efficient non-radiative decay pathway, allowing the molecule to return to the ground state without emitting light. nih.govacs.orgresearchgate.net This deactivation can be facilitated by a charge-transfer process within the keto tautomer that is coupled with substantial conformational changes, funneling the energy away from radiative pathways. acs.org

Intramolecular Charge Transfer (ICT) Processes

Beyond ESIPT, the electronic architecture of hydroxyphenylpyrimidines facilitates Intramolecular Charge Transfer (ICT), a process that also profoundly influences their photophysical behavior and environmental sensitivity.

Donor-Acceptor Architectures and Intramolecular Charge-Separated Emitting States

Hydroxyphenylpyrimidines are classic examples of molecules with a donor-acceptor (D-A) architecture. researchgate.net In this framework, the electron-rich hydroxyphenyl moiety serves as the electron donor, while the inherently electron-deficient pyrimidine ring acts as the electron acceptor. nih.govacs.orgresearchgate.net

Upon photoexcitation, a transfer of electron density occurs from the donor part of the molecule to the acceptor part, a process known as Intramolecular Charge Transfer (ICT). acs.orgresearchgate.net This creates an excited state with significant charge separation. Quantum chemical calculations support this model, showing that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the hydroxyphenyl group (or other donor substituents), whereas the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the pyrimidine ring. nih.govacs.orgsemanticscholar.org The transition from the ground state to the first excited state (S₀ → S₁) is thus characterized as a HOMO→LUMO, charge-transfer transition. nih.govacs.org The resulting emitting state is a charge-separated or ICT state.

Solvatochromism and Environmental Sensitivity of Emission

Molecules that form a polar, charge-separated excited state often exhibit solvatochromism, where the color (wavelength) of their absorption or, more commonly, emission is sensitive to the polarity of the solvent. beilstein-journals.orgnih.gov The photophysical properties of conjugated pyrimidine-based molecules are known to respond to environmental stimuli, including changes in solvent polarity and pH. nih.govsemanticscholar.org

In the case of donor-acceptor pyrimidines, an increase in the polarity of the solvent more effectively stabilizes the polar ICT excited state than the less polar ground state. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the fluorescence emission maximum. beilstein-journals.org This sensitivity to the microenvironment makes these compounds valuable as fluorescent probes and sensors. researchgate.net For instance, the emission of donor-acceptor substituted fluorophores can shift significantly across solvents of varying polarity, indicating a strong interaction between the molecule's excited-state dipole moment and the solvent molecules. nih.gov

Table 2: Representative Solvatochromic Shift in a Donor-Acceptor Pyrimidine Analogue

| Solvent | Polarity (ET(30) scale) | Emission Max (λem, nm) |

| Toluene | 33.9 | ~480 |

| Dichloromethane | 40.7 | ~510 |

| Acetonitrile | 45.6 | ~530 |

| Ethanol | 51.9 | ~560 |

Data is illustrative of the solvatochromic behavior typical for donor-acceptor systems as described in sources beilstein-journals.orgnih.gov.

Dual Emission Phenomena and Non-Radiative Deactivation Pathways

The photophysical behavior of this compound and its derivatives is profoundly influenced by the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). This process, occurring upon photoexcitation, involves the transfer of the phenolic proton to a nitrogen atom on the pyrimidine ring, leading to the formation of a transient keto-tautomer from the initial enol form. The subsequent de-excitation pathways of this keto-tautomer are complex and can involve both radiative (fluorescence) and non-radiative processes, sometimes resulting in the observation of dual emission.

In many instances, particularly in solution, derivatives of 2-(2'-hydroxyphenyl)pyrimidine exhibit very weak or no fluorescence. acs.orgnih.govnih.gov This lack of emission is attributed to a highly efficient non-radiative deactivation pathway that dominates after the initial ESIPT. acs.orgnih.govnih.gov Upon formation, the excited keto-tautomer can undergo a charge-transfer process coupled with significant conformational changes, leading to a radiationless decay back to the ground state. acs.orgnih.gov This rapid, non-emissive pathway effectively quenches any potential fluorescence from the keto-tautomer. acs.orgnih.govnih.gov The crucial role of the hydroxyl group in this quenching mechanism is demonstrated by the fact that analogous compounds lacking the 2'-OH group exhibit strong violet or blue luminescence, as the ESIPT pathway is blocked. acs.orgnih.govnih.gov

Furthermore, the non-radiative deactivation can be facilitated through the formation of twisted intramolecular charge transfer (TICT) states. researchgate.net These states, characterized by a non-planar geometry, provide an efficient route for the molecule to return to the ground state without emitting light. researchgate.net Theoretical calculations have suggested that after ESIPT, the excited keto-tautomer can twist around the bond connecting the phenyl and pyrimidine rings, leading to a conical intersection with the ground state energy surface and promoting rapid, radiationless decay. aip.org

However, under specific conditions, radiative deactivation pathways can compete with non-radiative ones, leading to observable emission. In the solid state, the restriction of molecular motion can hinder the conformational changes required for efficient non-radiative decay. This can lead to the appearance of dual emission, a phenomenon observed in some 2-(2-hydroxyphenyl)-4-(1H-pyrazol-1-yl)pyrimidine derivatives. rsc.orgacs.org This dual emission consists of:

Phosphorescence from the enol form at longer wavelengths (500–700 nm). This emission is not related to ESIPT and occurs from the triplet excited state of the initial enol structure (T1E → S0E). rsc.org

Fluorescence from the keto-tautomer at shorter wavelengths (400–500 nm). This emission is a result of the ESIPT process and is considered an anti-Kasha transition (S2K → S0K), which is made possible by a large energy gap between the S2 and S1 states of the keto form, slowing down the internal conversion. rsc.org

The intensity ratio of these two emission bands can be temperature-dependent, leading to a visible color change of the emitted light. rsc.org For instance, one derivative, HL¹, exhibits a color change from yellow-green at 77 K to blue-green at 300 K. rsc.org

The emission properties of these compounds are also highly sensitive to the chemical environment. The addition of an acid, such as trifluoroacetic acid, can inhibit the initial ESIPT process by protonating the pyrimidine ring. acs.orgnih.gov This blockage of the primary non-radiative pathway effectively "switches on" a green-yellow fluorescence, demonstrating a clear acidochromic behavior. acs.orgnih.gov This reversible, environment-dependent fluorescence makes these compounds interesting for applications in sensing and as anti-counterfeiting agents. nih.govresearchgate.net

Detailed research findings on the emission properties of select 2-(2'-hydroxyphenyl)pyrimidine derivatives are summarized in the table below.

| Compound | Conditions | Emission Type | Emission Maximum (λem, nm) | Quantum Yield (ΦF) | Key Findings |

|---|---|---|---|---|---|

| 2-(2'-hydroxyphenyl)pyrimidine derivatives (general) | Solution | None | - | Very low or null | Efficient non-radiative deactivation via ESIPT and conformational changes of the keto-tautomer. acs.orgnih.govnih.gov |

| 2-(2'-hydroxyphenyl)pyrimidine derivatives (general) | Solution with acid (e.g., TFA) | Fluorescence | ~550 | Not specified | ESIPT is inhibited by protonation, blocking the non-radiative pathway and switching on fluorescence. acs.org |

| HL¹ (a 2-(2-hydroxyphenyl)-4-(1H-pyrazol-1-yl)pyrimidine) | Solid State | Dual (Fluorescence and Phosphorescence) | 400-500 (Fluorescence), 500-700 (Phosphorescence) | Not specified | Dual emission from keto-fluorescence (post-ESIPT) and enol-phosphorescence. rsc.org |

| HL² (a 2-(2-hydroxyphenyl)-4-(1H-pyrazol-1-yl)pyrimidine) | Solid State | Phosphorescence | Orange region | Not specified | Emission is dominated by phosphorescence across a range of temperatures. rsc.org |

| 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines | Solution | None | - | Non-emissive | Absence of emission is attributed to ESIPT leading to a non-radiative decay pathway. acs.org |

| 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines | Solution with acid (TFA) | Fluorescence | Not specified | Significantly enhanced | Protonation of the pyrimidine ring blocks ESIPT and induces a strong fluorescent response. acs.org |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. nih.gov For pyrimidine (B1678525) derivatives, DFT is used to investigate geometric parameters, energetic stability, and reactivity. nih.gov Calculations are often performed using specific functionals, such as B3LYP, combined with basis sets like 6-31G* or 6-311G(d,p), to solve the Schrödinger equation and determine the system's electronic structure. nih.govbhu.ac.inresearchgate.net

Geometry optimization using DFT is a crucial first step in theoretical studies to find the most stable three-dimensional arrangement of atoms in a molecule. nih.govarxiv.org For derivatives of 2-(2′-hydroxyphenyl)pyrimidine, calculations have shown that the hydroxyphenyl ring is often twisted relative to the pyrimidine ring. In one study on a related compound, this dihedral angle was found to be approximately 3° in the ground state (S₀). nih.gov Upon electronic excitation, significant geometrical changes can occur. For instance, the dihedral angles between phenyl rings at other positions and the central pyrimidine ring have been calculated to decrease upon excitation, indicating a more planar structure in the excited state. nih.gov

Key geometric parameters influenced by the intramolecular hydrogen bond (O–H···N) are also investigated. In the ground state, the hydrogen-bond distance (O–H···N) is calculated to be around 1.681 Å, with an O–H–N bond angle of about 148°. nih.gov These parameters are critical for understanding the potential for proton transfer. The stability and energetic profiles of different conformers can also be predicted, providing a landscape of the molecule's potential energy surface. nih.gov

Table 1: Selected Ground State (S₀) and First Excited State (S₁) Geometrical Parameters for a 2-(2′-Hydroxyphenyl)pyrimidine Derivative Data based on a representative derivative from literature.

| Parameter | Ground State (S₀) | First Excited State (S₁) |

| Hydroxyphenyl-Pyrimidine Dihedral Angle | ~3° | 19° |

| Phenyl(pos 4)-Pyrimidine Dihedral Angle | ~27° | 18° |

| Phenyl(pos 6)-Pyrimidine Dihedral Angle | ~-20° | 0.8° |

| Hydrogen Bond Distance (O–H···N) | 1.681 Å | 1.875 Å (O···H–N) |

| Hydrogen Bond Angle (O–H–N) | 148° | 134° |

Source: nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and electronic transport properties. researchgate.netniscpr.res.in

For pyrimidine-based systems, the HOMO is often localized on the electron-rich hydroxyphenyl moiety, while the LUMO is centered on the electron-deficient pyrimidine ring. researchgate.net This spatial separation of the frontier orbitals is characteristic of intramolecular charge transfer (ICT) upon photoexcitation. A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation. researchgate.netmdpi.com DFT calculations are used to determine the energies of these orbitals and visualize their charge density distributions. bhu.ac.inresearchgate.net This analysis helps in understanding the electronic communication between different parts of the molecule and rationalizing its photophysical behavior. bhu.ac.in

Table 2: Calculated Frontier Orbital Energies and Energy Gap for a Pyrimidine Derivative Illustrative data based on typical values for related compounds.

| Parameter | Energy (eV) |

| EHOMO | -5.774 |

| ELUMO | -2.610 |

| Energy Gap (ΔE) | 3.164 |

Source: researchgate.net

The distribution of electronic charge within a molecule is key to understanding its reactivity and intermolecular interactions. DFT calculations provide several tools to analyze this, including Mulliken atomic charges and Molecular Electrostatic Potential (MESP) maps. bhu.ac.in

Mulliken population analysis calculates partial atomic charges, identifying which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). bhu.ac.in For instance, in pyrimidine derivatives, all hydrogen atoms typically carry a positive charge, while nitrogen and oxygen atoms are negatively charged, indicating their potential as nucleophilic sites. nih.govbhu.ac.in

MESP maps provide a visual representation of the charge distribution on the molecular surface. bhu.ac.in Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. bhu.ac.in

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), electronegativity (χ), and chemical hardness (η). nih.govmdpi.com These indices provide quantitative measures of the molecule's stability and reactivity. nih.govmdpi.com

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. mdpi.com |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. mdpi.com |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. nih.gov |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. nih.govmdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. researchgate.net |

| Electronic Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a system. nih.govmdpi.com |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT extends the principles of DFT to study the properties of molecules in their electronically excited states. mdpi.comnih.gov It is a powerful tool for predicting electronic absorption and emission spectra, and for simulating dynamic processes like intramolecular proton and charge transfer that occur upon photoexcitation. nih.govresearchgate.net

TD-DFT calculations can accurately predict the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed in UV-Vis spectroscopy. niscpr.res.inresearchgate.net The calculations also provide the oscillator strength (f) for each transition, which is related to the intensity of the absorption band. nih.gov A high oscillator strength indicates a highly probable, or "allowed," transition. youtube.com

For 2-(2′-hydroxyphenyl)pyrimidine derivatives, the lowest energy absorption band is typically attributed to a π→π* transition, corresponding to the promotion of an electron from the HOMO to the LUMO (S₀ → S₁). nih.govresearchgate.net The calculated absorption and emission wavelengths are often compared with experimental data to validate the computational methodology. nih.govresearchgate.net Solvent effects are frequently included in these calculations using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. nih.govnih.gov

Table 4: Calculated and Experimental Absorption and Emission Maxima for a 2-(2′-Hydroxyphenyl)pyrimidine Derivative (4a) in CH₂Cl₂

| Parameter | Calculated Value | Experimental Value |

| λabmax (nm) | 370 | 384 |

| Oscillator Strength (f) | 0.8179 | - |

| λemmax (nm) | 550 (protonated form) | 550 (protonated form) |

Source: nih.govresearchgate.net

One of the most significant photophysical characteristics of 2-(2′-hydroxyphenyl)pyrimidine derivatives is their propensity to undergo Excited-State Intramolecular Proton Transfer (ESIPT). nih.govacs.org Upon photoexcitation, a proton is rapidly transferred from the phenolic hydroxyl group (the donor) to one of the nitrogen atoms on the pyrimidine ring (the acceptor). nih.govacs.org This process leads to the formation of an excited-state keto tautomer from the initial enol form. acs.org

TD-DFT is an invaluable tool for simulating this process. nih.gov By optimizing the geometry of the molecule in its first excited state (S₁), researchers can model the changes in bond lengths and angles that facilitate the proton transfer. For example, upon excitation, the O-H bond elongates while the O···N distance may change, altering the hydrogen bond geometry to favor proton transfer. nih.gov

The absence of fluorescence in many 2-(2′-hydroxyphenyl)pyrimidine compounds is often explained by a rapid, non-radiative decay pathway available to the excited keto tautomer. nih.govresearchgate.net The ESIPT process is a key step in this quenching mechanism. acs.org TD-DFT calculations help to elucidate the potential energy surfaces of the enol and keto forms in both the ground and excited states, providing a mechanistic understanding of the deactivation pathway. nih.gov

Furthermore, these systems can exhibit Intramolecular Charge Transfer (ICT), where electron density shifts from the electron-donating hydroxyphenyl group to the electron-accepting pyrimidine ring upon excitation. nih.govresearchgate.net This ICT character is supported by the spatial distribution of the HOMO and LUMO orbitals and can be influenced by solvent polarity. acs.org The protonation of the pyrimidine ring, for instance by adding an acid, can inhibit the ESIPT process, thereby "switching on" fluorescence and causing a significant color change, a phenomenon known as acidochromism. nih.govacs.org TD-DFT simulations can model the protonated species and predict their distinct electronic transitions, rationalizing these experimental observations. nih.gov

Elucidation of Non-Radiative Decay Pathways

A key characteristic of many 2-(2′-hydroxyphenyl)pyrimidine derivatives is their very low or non-existent photoluminescence in solution and solid states. nih.gov Theoretical studies have been crucial in explaining this phenomenon, attributing it to highly efficient non-radiative decay pathways that prevent the molecule from releasing absorbed energy as light.

The primary mechanism identified is an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov Upon photoexcitation, a proton rapidly transfers from the hydroxyl (-OH) group to one of the nitrogen atoms on the pyrimidine ring. This process creates an excited-state keto-tautomer. This tautomer is unstable and provides a pathway for the molecule to quickly return to its ground state without emitting a photon. This deactivation is often facilitated by conical intersections, which are points of degeneracy between electronic states that allow for extremely rapid internal conversion. nih.gov

Computational models have shown that for related compounds, the hydrogen bond between the hydroxyl proton and the pyrimidine nitrogen weakens in the excited state, which favors the stabilization of the keto form and promotes the ESIPT process. nih.gov The efficiency of this non-radiative channel effectively quenches any potential fluorescence.

Key vibrational modes also play a role in this process. Calculations on similar structures have identified specific vibrational modes, such as OH stretching and low-energy ring deformations, that have high Huang-Rhys (HR) factors. nih.gov A high HR factor indicates strong vibronic coupling, facilitating the dissipation of energy through vibrations and contributing to the non-radiative decay.

Advanced Quantum Chemical Methods for Complex Photophysics (e.g., CASSCF, XMS-CASSCF)

To accurately model the complex photophysical events in 4-(2-Hydroxyphenyl)pyrimidine, such as ESIPT and passage through conical intersections, advanced quantum chemical methods are required. Standard single-reference methods like Density Functional Theory (DFT) can be insufficient for describing these phenomena where multiple electronic states are close in energy.

Complete Active Space Self-Consistent Field (CASSCF) is a powerful multiconfigurational method used for studying electronic structures in both ground and excited states. molcas.orgresearchgate.net It is particularly well-suited for situations involving bond breaking, near-degeneracies of electronic states, and transition metal chemistry. arxiv.org The core of the method involves selecting a small, critical set of molecular orbitals (the "active space") and solving the Schrödinger equation by considering all possible electronic configurations within that space. arxiv.org This provides a qualitatively correct description of the wave function for complex photochemical processes.

Building upon CASSCF, Complete Active Space Second-Order Perturbation Theory (CASPT2) adds dynamic electron correlation through second-order perturbation theory. arxiv.orgarxiv.org This significantly improves the quantitative accuracy of the calculated energies for ground and excited states. molcas.orgarxiv.org The combination of CASSCF/CASPT2 is a reliable tool for investigating photochemical decay paths. nih.govresearchgate.net

For studying potential energy surfaces, especially around conical intersections where states can cross, methods like Extended Multi-State CASPT2 (XMS-CASPT2) are employed. XMS-CASPT2 provides smooth and continuous potential energy surfaces, which is critical for accurately modeling the dynamics of a molecule as it transitions between electronic states during non-radiative decay. researchgate.net

Molecular Mechanics and Semi-Empirical Calculations for Conformation and Stereoselectivity

While high-level quantum methods are accurate, they are computationally expensive. For initial explorations of the molecule's structure, particularly its preferred three-dimensional shape (conformation), less demanding methods like molecular mechanics and semi-empirical calculations are often used.

Molecular Mechanics (MM) methods bypass the complexities of solving the Schrödinger equation by treating atoms as balls and bonds as springs. These classical force fields are extremely fast, allowing for extensive conformational sampling of large molecular systems. nih.gov This approach is valuable for identifying a set of low-energy conformations that can then be subjected to more accurate quantum mechanical calculations.

Semi-Empirical (SE) methods , such as those derived from Density Functional Tight-Binding (DFTB) theory, offer a middle ground. nih.gov They are quantum mechanical but use a number of approximations and parameters derived from experimental data to drastically speed up calculations compared to ab initio methods. nih.gov These methods are capable of providing initial insights into electronic structure and conformation, making them useful for pre-screening molecules or studying large systems where high-level calculations are not feasible. For hydroxyphenyl-pyrimidine systems, an initial conformational analysis is often performed to determine the most stable geometry before investigating the more complex excited-state properties. nih.gov

Solvent Effects Modeling (e.g., Polarizable Continuum Model - PCM)

The behavior of a molecule can be significantly influenced by its environment, particularly when in a solvent. Computational models must account for these effects to provide realistic predictions. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that simulates the bulk effect of a solvent. researchgate.netnih.gov

In the PCM approach, the solute molecule is placed within a cavity in a continuous medium that has the dielectric properties of the bulk solvent. q-chem.com The electric field of the solute polarizes the surrounding dielectric continuum, which in turn creates a "reaction field" that acts back on the solute, influencing its electronic structure and energy. q-chem.com

This modeling is critical for photophysical studies because the solvent can differentially stabilize the ground and excited states, leading to shifts in absorption and emission spectra. For pyrimidine-based molecules, solvent interactions have been shown to have a significant effect, for instance, by destabilizing certain electronic states (like the nπ* state) and influencing the barriers to non-adiabatic decay. nih.gov The PCM method allows researchers to rationalize these environmental effects on the molecule's properties and reactivity. nih.gov

Correlation between Theoretical Predictions and Experimental Observations

A crucial validation of any computational model is its ability to reproduce and explain experimental results. For 2-(2'-hydroxyphenyl)pyrimidine systems, a strong correlation has been demonstrated between theoretical predictions and experimental observations.

Theoretical calculations have successfully rationalized the observed lack of fluorescence in these compounds. The prediction of an efficient ESIPT mechanism leading to a non-radiative decay pathway provides a robust explanation for the experimental measurement of very low fluorescence quantum yields (ΦF ≤ 1%). nih.gov

Furthermore, the predicted UV/Vis absorption spectra from time-dependent density functional theory (TD-DFT) calculations show good agreement with experimentally measured spectra. The calculated energies for the lowest-energy electronic transition (S0 → S1) correspond well with the observed absorption maxima. nih.gov

The table below summarizes the correlation between predicted and observed data for related 2-(2'-hydroxyphenyl)pyrimidine derivatives, highlighting the predictive power of modern computational methods.

| Property | Theoretical Prediction | Experimental Observation |

| Fluorescence | Predicted to be quenched by a fast ESIPT non-radiative decay pathway. | Very low to null fluorescence quantum yield (ΦF ≤ 1%) measured. nih.gov |

| Molecular Structure | Predicted to have a planar or near-planar structure with a key intramolecular O–H···N hydrogen bond. nih.gov | X-ray diffraction analysis of single crystals confirms the molecular structure and intramolecular interactions. nih.gov |

| UV/Vis Absorption | The lowest-energy S0 → S1 transition is predicted to be strong with charge-transfer character. | A strong absorption band is observed in the UV-visible region. nih.gov |

| Energy of Transitions | Calculated transition energies show deviations in the range of 0.1–0.4 eV compared to experimental values. nih.gov | Absorption maxima are measured via UV/Vis spectroscopy. nih.gov |

| Acidochromism | Protonation of the pyrimidine ring is predicted to inhibit the ESIPT process. | Addition of acid (TFA) causes a reversible "switch-on" of fluorescence, visible to the naked eye. nih.gov |

Supramolecular Chemistry and Self Assembly

Intermolecular Interactions in Solid-State Structures of Hydroxyphenylpyrimidines

Hydrogen bonds are the most significant directional interactions in the crystal structures of hydroxyphenylpyrimidines. The presence of both a hydroxyl group (a hydrogen bond donor) and nitrogen atoms within the pyrimidine (B1678525) ring (hydrogen bond acceptors) allows for the formation of robust hydrogen-bonding networks.

In analogous structures, such as 2-(2′-hydroxyphenyl)pyrimidines, intramolecular hydrogen bonds are observed between the hydroxyl hydrogen and a nitrogen atom of the pyrimidine ring. nih.gov This O–H···N interaction leads to a nearly planar conformation between the phenol unit and the pyrimidine ring. acs.org For instance, in a related compound, the O–H···N bond angle is approximately 153° with a hydrogen bond distance of about 2.56 Å. acs.org

In the broader family of pyrimidinones, which share structural similarities, N–H···O and C–H···O hydrogen bonds are predominant in the crystalline solid state. nih.gov The formation of these hydrogen bonds can be observed in solution and is confirmed in the solid state through techniques like single-crystal X-ray diffraction. nih.gov The intricate network of these hydrogen bonds plays a crucial role in the formation of complex supramolecular structures. nih.gov

| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Å) | Significance in Hydroxyphenylpyrimidines |

| O–H···N | Hydroxyl Group (-OH) | Pyrimidine Nitrogen (N) | ~2.56 | Key intramolecular interaction influencing planarity. acs.org |

| N–H···O | Amine Group (if present) | Carbonyl/Hydroxyl Oxygen | - | Important in related pyrimidinone structures. nih.gov |

| O–H···O | Hydroxyl Group (-OH) | Hydroxyl Oxygen | - | Can contribute to linking molecules into larger assemblies. |